molecular formula C22H18ClN3O B11517965 N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1,3-dihydro-2H-isoindol-2-yl)benzohydrazide

N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1,3-dihydro-2H-isoindol-2-yl)benzohydrazide

Cat. No.: B11517965
M. Wt: 375.8 g/mol
InChI Key: MKFODMGQYXVXRR-CFRMEGHHSA-N
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Description

N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE is a compound that belongs to the class of hydrazides. It features a benzohydrazide core with a 4-chlorophenyl group and an isoindoline moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE typically involves the condensation of 4-chlorobenzaldehyde with 3-(2,3-dihydro-1H-isoindol-2-yl)benzohydrazide. The reaction is carried out in the presence of ethanol and a few drops of glacial acetic acid as a catalyst . The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes . The compound may also interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(2-Phenyl-1H-indol-3-yl)methylene]benzohydrazide: Similar structure with an indole moiety instead of isoindoline.

    N’-[(4-Methoxyphenyl)methylene]benzohydrazide: Similar structure with a methoxy group instead of a chloro group.

    N’-[(4-Bromophenyl)methylene]benzohydrazide: Similar structure with a bromo group instead of a chloro group.

Uniqueness

N’-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-3-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOHYDRAZIDE is unique due to the presence of both the 4-chlorophenyl and isoindoline moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups may enhance its activity and specificity compared to similar compounds.

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-3-(1,3-dihydroisoindol-2-yl)benzamide

InChI

InChI=1S/C22H18ClN3O/c23-20-10-8-16(9-11-20)13-24-25-22(27)17-6-3-7-21(12-17)26-14-18-4-1-2-5-19(18)15-26/h1-13H,14-15H2,(H,25,27)/b24-13-

InChI Key

MKFODMGQYXVXRR-CFRMEGHHSA-N

Isomeric SMILES

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)N/N=C\C4=CC=C(C=C4)Cl

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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